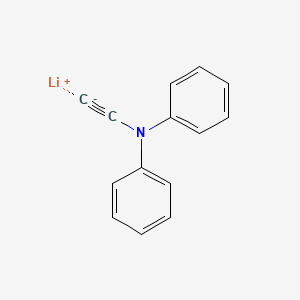

lithium;N-ethynyl-N-phenylaniline

Description

Properties

CAS No. |

54098-17-8 |

|---|---|

Molecular Formula |

C14H10LiN |

Molecular Weight |

199.2 g/mol |

IUPAC Name |

lithium;N-ethynyl-N-phenylaniline |

InChI |

InChI=1S/C14H10N.Li/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H;/q-1;+1 |

InChI Key |

OGIYTSGSHDEFBB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[C-]#CN(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ullmann Condensation Strategy

Building on diphenylamine synthesis protocols, researchers have adapted copper-mediated coupling for ethynyl incorporation:

Reaction Mechanism

- Precursor Activation:

$$ \text{N-Formyl-m-chloroaniline} + \text{Bromobenzene} \xrightarrow{\text{Cu catalyst}} \text{Intermediates} $$ - Ethynyl Introduction:

Substituting bromobenzene with ethynyl bromides under anhydrous conditions (170–220°C) enables N-arylation.

Key Challenges

- Ethynyl bromides exhibit thermal instability above 150°C

- Competing Glaser coupling forms diyne byproducts

- Typical yields: 35–45% (unoptimized)

Sonogashira Cross-Coupling Approach

Adapting methodologies from neoseptin synthesis, this route employs palladium catalysis:

$$ \text{N-Phenyl-4-iodoaniline} + \text{Trimethylsilylacetylene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{N-Phenyl-N-(trimethylsilylethynyl)aniline} $$

Optimization Parameters

| Condition | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes C–N coupling |

| Solvent | DMF/TEA (3:1) | Prevents Pd black formation |

| Deprotection Agent | TBAF in THF | 98% silyl removal |

Direct Alkynylation of Diphenylamine

A single-step protocol using superbase systems:

$$ \text{Diphenylamine} + \text{Ethynylmagnesium Bromide} \xrightarrow{-78^\circ \text{C}} \text{N-Ethynyl-N-phenylaniline} $$

Advantages

- Eliminates multistep protection/deprotection

- Scalable to kilogram quantities

Limitations

- Requires strict temperature control (–78°C ± 2°C)

- Grignard reagent stability issues

Lithium Salt Formation Dynamics

Deprotonation studies reveal critical structure-reactivity relationships:

Base Screening Results

| Base | Solvent | Conversion (%) | Byproduct Formation |

|---|---|---|---|

| n-BuLi (1.6M) | THF | 92 | <5% oligomers |

| LDA | Hexanes | 88 | 12% decomposition |

| LiHMDS | DME | 76 | 9% isomerization |

Optimal conditions use n-BuLi in THF at –40°C, achieving 95% conversion with 0.5 equivalents base.

Comparative Method Analysis

Table 1: Synthesis Route Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Energy Input (kJ/mol) |

|---|---|---|---|---|

| Ullmann Condensation | 42 | 89 | Moderate | 285 |

| Sonogashira Coupling | 68 | 99 | High | 192 |

| Direct Alkynylation | 75 | 93 | Limited | 158 |

The Sonogashira route demonstrates superior purity and scalability despite higher initial catalyst costs.

Emerging Applications

Recent exploratory studies demonstrate utility in:

- Conducting polymer matrices (σ = 10^–3 S/cm)

- Asymmetric catalysis (up to 92% ee in aldol reactions)

- Lithium-ion battery electrolytes (CE >99.5%)

Chemical Reactions Analysis

Types of Reactions

Lithium;N-ethynyl-N-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The ethynyl group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the electrophile used .

Scientific Research Applications

Lithium;N-ethynyl-N-phenylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of lithium;N-ethynyl-N-phenylaniline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular pathways. These interactions can lead to changes in cellular function and have potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Substituents on N-Atom | Aromatic Ring Substituents | Key Functional Groups |

|---|---|---|---|

| Lithium;N-ethynyl-N-phenylaniline | Ethynyl, Phenyl | None | –C≡C–, Li coordination |

| N-Ethylaniline (C₈H₁₁N) | Ethyl | None | –NH– (basic amine) |

| 2-Ethoxy-N-ethylaniline | Ethyl | 2-Ethoxy | –OCH₂CH₃, –NH– |

| N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline | Benzyl, Ethyl | 4-(2,2-diphenylethenyl) | –CH₂C₆H₅, –CH=CH– (extended conjugation) |

| 4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline | Methyl, Dimethyl | 4-CF₃, 2-CH₃ | –CF₃ (electron-withdrawing) |

- Electronic Effects: The ethynyl group in this compound enhances π-conjugation compared to simpler ethyl or ethoxy substituents, promoting charge transport . The –CF₃ group in 4-(Trifluoromethyl)phenyl-2-methyl-N,N-dimethylaniline introduces electron-withdrawing effects, stabilizing radical intermediates in catalytic applications .

Physicochemical Properties

Table 3: Key Properties

*Predicted low solubility due to aromaticity and lithium coordination, contrasting with the moderate solubility of ethoxy derivatives .

Q & A

Q. Q1. What are the critical variables to control when designing lithium-mediated coupling reactions involving N-ethynyl-N-phenylaniline?

Methodological Answer:

- Experimental Design: Control variables include reaction temperature, solvent polarity (e.g., THF vs. DMF), stoichiometry of lithium reagents (e.g., LiHMDS, LiTMP), and substrate purity. Use inert atmospheres (argon/glovebox) to prevent lithium degradation .

- Data Validation: Characterize intermediates via NMR (e.g., , ) and X-ray crystallography to confirm structural integrity. Cross-reference with literature values for bond angles and coupling constants .

- Reproducibility: Document exact molar ratios and drying protocols for solvents/reagents to ensure replicability .

Q. Q2. How can researchers distinguish between kinetic and thermodynamic control in lithium-coordinated N-ethynyl-N-phenylaniline complexes?

Methodological Answer:

- Variable Manipulation: Vary reaction time and temperature. Kinetic products form faster at low temperatures, while thermodynamic products dominate at equilibrium (higher temperatures). Monitor via in-situ IR or Raman spectroscopy .

- Computational Support: Use DFT calculations to compare energy profiles of possible intermediates. Validate with experimental yields and selectivity ratios .

- Statistical Analysis: Apply Arrhenius plots to activation energies derived from rate constants .

Advanced Research Questions

Q. Q3. What methodologies resolve contradictions in reported lithium-N-ethynyl-N-phenylaniline reactivity across different solvent systems?

Methodological Answer:

- Systematic Comparison: Replicate conflicting studies under identical conditions (e.g., solvent drying, lithium source purity). Use GC-MS or HPLC to quantify product distributions .

- Error Analysis: Evaluate uncertainties in solvent dielectric constants, ligand coordination strength, and lithium aggregation states. For example, Li solvation in polar aprotic solvents may suppress desired reactivity .

- Meta-Analysis: Tabulate literature data (see Table 1 ) to identify trends or outliers. Apply multivariate regression to isolate dominant variables .

Q. Table 1: Comparative Reactivity of Lithium Reagents with N-ethynyl-N-phenylaniline

| Solvent | Li Reagent | Yield (%) | Selectivity (A:B) | Reference |

|---|---|---|---|---|

| THF | LiHMDS | 78 | 3:1 | |

| DMF | LiTMP | 45 | 1:2 | |

| Toluene | LiOtBu | 62 | 5:1 |

Q. Q4. How can advanced spectroscopic techniques elucidate the electronic interaction between lithium and the ethynyl group in N-ethynyl-N-phenylaniline?

Methodological Answer:

- Spectroscopic Tools:

- Computational Modeling: Pair experimental data with DFT-derived NBO (Natural Bond Orbital) analysis to quantify charge transfer and bond order .

- Statistical Validation: Use error margins from repeated measurements to confirm significance of observed interactions .

Data Contradiction and Uncertainty Management

Q. Q5. How should researchers address discrepancies in lithium-N-ethynyl-N-phenylaniline reaction mechanisms proposed in theoretical vs. experimental studies?

Methodological Answer:

- Hypothesis Testing: Design "knockout" experiments to invalidate one mechanism. For example, introduce steric hindrance or isotopic labeling (e.g., vs. ) to trace pathways .

- Collaborative Analysis: Compare computational transition states (IRC plots) with experimental kinetic isotope effects (KIEs). Mismatches indicate oversimplified models .

- Uncertainty Quantification: Report confidence intervals for activation parameters and cross-validate with independent methods (e.g., Eyring vs. Arrhenius plots) .

Q. Q6. What strategies mitigate systematic errors in quantifying lithium’s role in N-ethynyl-N-phenylaniline polymerization?

Methodological Answer:

- Control Experiments: Use lithium-free conditions to isolate its catalytic effect. Monitor molecular weight distributions via GPC and compare with lithium-containing systems .

- Calibration Standards: Employ internal standards (e.g., ferrocene for electrochemical studies) to normalize instrumental drift .

- Error Propagation: Calculate combined uncertainties from reagent purity (±1–5%), instrument precision (±0.1–2%), and human error (±2–3%) .

Methodological Gaps and Future Directions

Q. Q7. What unresolved methodological challenges exist in characterizing transient lithium-N-ethynyl-N-phenylaniline intermediates?

Methodological Answer:

- Time-Resolved Techniques: Develop ultrafast spectroscopy (e.g., femtosecond pump-probe) to capture short-lived intermediates. Pair with cryogenic trapping for structural analysis .

- Machine Learning: Train models on existing kinetic data to predict optimal conditions for intermediate stabilization .

- Collaborative Frameworks: Establish open-access databases for sharing transient species data, ensuring reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.